molecular formula C16H17ClO4 B5539707 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5539707
M. Wt: 308.75 g/mol
InChI Key: IKTKGVDHHBPRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as DCB, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DCB has been studied extensively for its applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. It has also been shown to bind to certain receptors such as the GABA-A receptor.
Biochemical and Physiological Effects
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of certain enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is toxic and must be handled with care. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of new synthetic methods for 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. Another area of research is the study of the biological activities of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. This includes the study of the mechanism of action, the identification of new cellular targets, and the development of new therapeutic applications. Additionally, the development of new fluorescent probes based on 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is an area of research with potential applications in imaging and sensing.

Synthesis Methods

2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction process. The first step involves the reaction between tert-butyl acetoacetate and 2-chlorobenzaldehyde to form 2-tert-butyl-5-(2-chlorobenzylidene)-1,3-dioxane-4,6-dione. The second step involves the reaction between the intermediate product and methylmagnesium bromide to form 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis method of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and natural products. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-15(2,3)16(4)20-13(18)11(14(19)21-16)9-10-7-5-6-8-12(10)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTKGVDHHBPRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

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